N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hydroxycyclopentyl group with a methoxyphenyl group through an oxalamide linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves the following steps:
Formation of the hydroxycyclopentyl intermediate: This step involves the reaction of cyclopentanone with a suitable reducing agent to form 1-hydroxycyclopentylmethanol.
Coupling with methoxyphenyl group: The hydroxycyclopentyl intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide linkage can be reduced under specific conditions to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxycyclopentyl group may facilitate binding to enzymes or receptors, while the methoxyphenyl group can enhance the compound’s stability and bioavailability. The oxalamide linkage plays a crucial role in maintaining the structural integrity of the molecule, allowing it to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-hydroxycyclohexyl)methyl)-N2-(2-methoxyphenyl)oxalamide
- N1-((1-hydroxycyclopentyl)methyl)-N2-(2-chlorophenyl)oxalamide
- N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methylphenyl)oxalamide
Uniqueness
N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-12-7-3-2-6-11(12)17-14(19)13(18)16-10-15(20)8-4-5-9-15/h2-3,6-7,20H,4-5,8-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWLZUVPNHMMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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